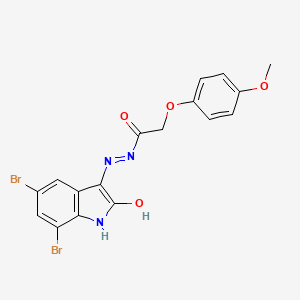
(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dibromoindolinone moiety and a methoxyphenoxyacetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as 2-bromoaniline, with a suitable carbonyl compound under acidic or basic conditions.
Bromination: The indolinone core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 5 and 7 positions.
Condensation with Hydrazide: The brominated indolinone is condensed with 2-(4-methoxyphenoxy)acetohydrazide under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, to form the final product.
Industrial Production Methods
Industrial production of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms replacing bromine or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing bromine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, resulting in its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide: Similar structure with one less bromine atom.
(E)-N’-(5,7-dichloro-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide: Similar structure with chlorine atoms instead of bromine.
(E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-hydroxyphenoxy)acetohydrazide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
(E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide is unique due to the presence of both bromine atoms and the methoxyphenoxyacetohydrazide group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2N3O4/c1-25-10-2-4-11(5-3-10)26-8-14(23)21-22-16-12-6-9(18)7-13(19)15(12)20-17(16)24/h2-7,20,24H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBPAVKXAWDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














